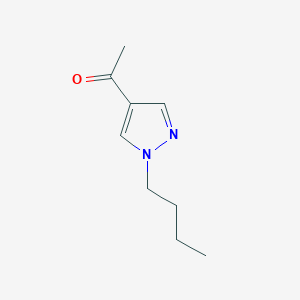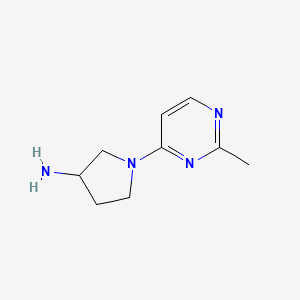
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
説明
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, also referred to as pyrrolidin-1-yl-2-methylpiperidine, is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclic amine that is derived from the amino acid lysine, and is commonly used as a building block for the synthesis of other compounds.
科学的研究の応用
Electrooptic Film Fabrication
The study by Facchetti et al. (2006) explored the synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores. These chromophores were used in the covalent self-assembly of chromophore monolayers, demonstrating the significance of chromophore molecular architecture on film microstructure and optical/electrooptic responses in thin films. This research suggests potential applications of similar compounds in the development of advanced optical and electrooptic materials Facchetti et al., 2006.
Antinociceptive Activity
Radl et al. (1999) synthesized derivatives of a closely related compound to explore their analgesic properties. Their research focused on the preparation of various alcohols and ketones derived from the parent compound and evaluating their antinociceptive (pain-relieving) activity. Such studies indicate the potential medicinal chemistry applications of these compounds in developing new analgesics Radl et al., 1999.
Antibacterial Agents
Egawa et al. (1984) synthesized a series of compounds with amino and hydroxy-substituted cyclic amino groups, showing enhanced in vitro and in vivo antibacterial activities compared to existing treatments. This work highlights the potential of similar compounds in the development of new antibacterial agents, showcasing the importance of structural variations for biological activity Egawa et al., 1984.
Chemical Transformations
Kostyuchenko et al. (2009) investigated the chemical transformations of 3-aminopyrrolidin-2-ones, revealing their reactivity with benzaldehyde to yield azomethines and their subsequent conversion to N-substituted 3-aminopyrrolidin-2-ones. This research points to the synthetic versatility of such compounds and their potential as intermediates in organic synthesis Kostyuchenko et al., 2009.
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10-4-2-3-6-15(10)12(16)9-14-7-5-11(13)8-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTQHYPGVDEZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)

![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)


![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)

![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)

